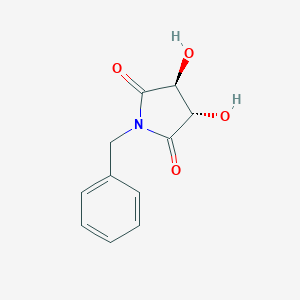

(3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

(3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-8-9(14)11(16)12(10(8)15)6-7-4-2-1-3-5-7/h1-5,8-9,13-14H,6H2/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBMPGFJNIDMRR-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=O)[C@H]([C@@H](C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The most widely reported method involves L-tartaric acid as the starting material due to its inherent (2S,3S) stereochemistry, which translates directly into the (3S,4S) configuration of the target compound. The synthesis proceeds via a two-step process:

-

Condensation with Benzylamine : L-tartaric acid reacts with benzylamine in aqueous methanol under heating (50°C) to form a tartaric acid-benzylamine adduct. This intermediate undergoes cyclodehydration when refluxed in xylene at 190°C for 8 hours, yielding (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione.

-

Purification : The crude product is concentrated under reduced pressure and purified via silica gel chromatography using ethyl acetate/hexane gradients, achieving >95% purity.

Table 1: Key Reaction Parameters for L-Tartaric Acid Route

Stereochemical Control

The retention of stereochemistry during cyclodehydration is ensured by the rigid conformation of L-tartaric acid, which prevents epimerization at the C-3 and C-4 positions. X-ray crystallography confirms the trans-configuration of hydroxyl groups and the twisted envelope conformation of the pyrrolidine ring.

Reduction of Dicarboxylic Acid Derivatives

NaBH4–BF3·Et2O-Mediated Reduction

An alternative route involves the reduction of a dicarboxylic acid intermediate. For example:

Table 2: Reduction Optimization Data

Challenges and Solutions

-

Over-Reduction Risk : Excess NaBH4 may reduce the dione moiety to a diol. This is mitigated by strict temperature control (0°C) and incremental reagent addition.

-

Byproduct Formation : Silica gel chromatography removes minor diastereomers (<5%) arising from partial epimerization.

Thermal Condensation Method

Direct Cyclization Approach

A solvent-free thermal condensation method has been reported for scale-up synthesis:

Table 3: Thermal Method Performance Metrics

Limitations

-

High Energy Demand : Prolonged heating at 200°C increases operational costs.

-

Impurity Profile : Up to 3% of the (3R,4R)-diastereomer may form, necessitating recrystallization from ethyl acetate/hexane.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Commercial batches (e.g., Ambeed, Puyer Group) report:

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost per kg (USD) | Environmental Impact |

|---|---|---|

| L-Tartaric Acid Route | 12,000 | Moderate (solvent use) |

| Thermal Condensation | 9,500 | Low (solvent-free) |

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Synthesis of Chiral Ligands and Catalysts

One of the primary applications of (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione is in the synthesis of chiral ligands for asymmetric catalysis. Its structure allows it to act as a ligand in metal complexes that facilitate various chemical reactions.

Case Study: Asymmetric Henry Reaction

In a study published in 2021, (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine was utilized as a ligand for copper(II) complexes in the enantioselective Henry reaction. The results indicated that this compound significantly enhances the reaction's selectivity and efficiency compared to other ligands .

Building Block for Novel Compounds

The compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives that are useful in medicinal chemistry.

Applications in Drug Development

This compound has been explored as an intermediate in the synthesis of bioactive molecules. Its derivatives have shown potential as pharmaceutical agents due to their ability to interact with biological targets effectively .

Formation of Chiral Crown Ethers

Another significant application is its use as a precursor for the synthesis of novel chiral crown ethers. These compounds are essential in supramolecular chemistry and can selectively bind cations or neutral molecules based on their size and charge.

Research Insights

Research has demonstrated that using this compound as a starting material allows for the creation of chiral crown ethers with enhanced selectivity and binding properties .

Role in Organocatalysis

The compound has also been investigated for its potential as an organocatalyst. Its hydroxyl groups can participate in hydrogen bonding interactions that stabilize transition states during catalytic cycles.

Innovative Applications

Recent studies have shown that this compound can catalyze Michael additions and other reactions under mild conditions. This property is particularly valuable for green chemistry applications where solvent-free or low-solvent conditions are preferred .

Mechanism of Action

The mechanism of action of (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The hydroxyl groups can form hydrogen bonds with target molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Structural and Stereochemical Analogues

a. (3R,4R)-3,4-Dihydroxypyrrolidine-2,5-dione (L-Tartarimide)

- Structure : Lacks the N1-benzyl group and has (R,R)-stereochemistry.

- Reactivity: Tosylation leads to spontaneous elimination of TsOH to form maleimide due to thermodynamic instability of the monotosylated intermediate. DFT studies confirm this pathway is thermodynamically driven .

- Key Difference : The (S,S)-stereochemistry in the target compound may confer distinct stability and reactivity. For example, stereochemical inversion could alter elimination tendencies or interaction with chiral catalysts.

b. Fluoroimide (3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione)

- Structure : Substituted with chlorine at C3/C4 and a fluorophenyl group at N1.

- Application: Used as a pesticide, highlighting how substituent variation (halogens vs.

- Reactivity : The electron-withdrawing chlorine and fluorine substituents likely enhance electrophilicity compared to the dihydroxy groups in the target compound.

c. 1-Hydroxypyrrolidine-2,5-diones (e.g., from 3-Substituted Coumarins)

- Synthesis : Prepared via Michael addition of nitromethane to 3-substituted coumarins, followed by rearrangement .

- lipophilicity) and reactivity in nucleophilic substitutions.

Data Table: Comparative Analysis of Pyrrolidine-2,5-dione Derivatives

Mechanistic and Computational Insights

- Thermodynamic Stability: L-Tartarimide’s (R,R)-monotosylate is unstable (ΔG ≈ -5.2 kcal/mol for elimination), whereas the (S,S)-isomer’s stability remains unstudied. Stereoelectronic effects of the benzyl group could further modulate this behavior .

Biological Activity

(3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione, a chiral pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure and has been studied for various applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₁O₂ |

| Molecular Weight | 193.242 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Melting Point | 94-100 °C |

| Boiling Point | 356.2 ± 12.0 °C |

| CAS Number | 90365-74-5 |

These properties are crucial for understanding the compound's stability and reactivity in biological systems.

Synthesis

This compound can be synthesized through various methods. One common approach involves the condensation of L-tartaric acid with benzylamine followed by reduction using sodium borohydride in the presence of BF₃·Et₂O . The resulting compound features a twisted envelope conformation with hydroxyl groups arranged in a trans configuration .

The biological activity of this compound is primarily attributed to its ability to act as a chiral building block in the synthesis of various bioactive compounds. Its structural features allow it to interact with biological targets effectively.

- Antioxidant Activity : Research indicates that similar pyrrolidine derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress . This activity may be beneficial in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, derivatives of pyrrolidine have been studied for their inhibitory effects on protein phosphatases and other key enzymes .

- Ligand Properties : this compound serves as a precursor for chiral phosphine ligands used in asymmetric catalysis. These ligands have applications in synthesizing pharmaceuticals with high enantiomeric purity .

Case Studies

Several studies highlight the biological relevance of this compound:

- Study on Antioxidant Effects : A study demonstrated that pyrrolidine derivatives could significantly reduce lipid peroxidation in vitro, suggesting protective effects against oxidative damage . This is particularly relevant for conditions such as neurodegenerative diseases.

- Enzyme Inhibition Research : Research focused on enzyme inhibition revealed that modifications to the pyrrolidine structure could enhance binding affinity to target enzymes. For example, studies on related compounds have shown promising results in inhibiting specific protein phosphatases linked to cancer progression .

Q & A

Q. What synthetic strategies are recommended for preparing (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione with high stereochemical purity?

Methodological Answer: The synthesis of this compound requires careful control of stereochemistry at the 3,4-diol positions. A plausible route involves:

Core scaffold formation : Start with a pyrrolidine-2,5-dione precursor. For example, dihydroxylation of a benzyl-protected pyrrolidine using Sharpless asymmetric conditions (e.g., AD-mix-β with chiral ligands) to install the (3S,4S) configuration .

Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyls during synthesis, as seen in related (3S,4S)-bis-silyloxy-pyrrolidine derivatives .

Characterization : Confirm stereochemistry via X-ray crystallography (e.g., single-crystal analysis as in ) or chiral HPLC.

Q. How can researchers validate the stereochemical configuration of this compound?

Methodological Answer:

- X-ray crystallography : The gold standard for absolute configuration determination, as demonstrated for structurally similar diones (e.g., 3,4-bis(4-methoxyphenyl)pyrrolidine-2,5-dione) .

- NMR spectroscopy : Use H-H NOESY or C NMR coupling constants to assess spatial proximity of hydroxyl groups.

- Optical rotation : Compare experimental [α] values with literature data (e.g., (3S,4S)-pyrrolidindiol derivatives in ).

Q. What are the key stability considerations for handling and storing this compound?

Methodological Answer:

- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation of hydroxyl groups. This aligns with recommendations for related diol-containing compounds .

- Decomposition risks : Avoid exposure to strong oxidizers or acidic/basic conditions, which may hydrolyze the dione ring. Stability studies should include TLC or HPLC monitoring under varying pH/temperature .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

- HPLC-MS : Use reverse-phase chromatography with UV detection (e.g., 210–254 nm) and mass spectrometry to confirm molecular weight and detect impurities.

- Elemental analysis : Validate empirical formula (e.g., CHNO) via combustion analysis, as performed for analogous heterocycles .

- Thermogravimetric analysis (TGA) : Assess thermal stability, given the reported melting point (~95°C) for similar derivatives .

Q. How can researchers optimize purification protocols for this compound?

Methodological Answer:

- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures, as demonstrated for pyrrolidine diones in .

- Column chromatography : Employ silica gel with gradients of ethyl acetate in hexane (e.g., 20–50% v/v). Monitor fractions via TLC (silica, UV-active spots) .

Advanced Research Questions

Q. What catalytic or synthetic applications are explored for this compound in asymmetric synthesis?

Methodological Answer:

- Chiral ligand design : The vicinal diol motif makes it a candidate for transition-metal catalysts (e.g., Ru or Pd complexes). Test catalytic efficiency in asymmetric hydrogenation or cross-coupling reactions .

- Mechanistic studies : Use kinetic isotope effects (KIEs) or DFT calculations to probe stereochemical influence on reaction pathways .

Q. How can structure-activity relationships (SARs) be investigated for derivatives of this compound?

Methodological Answer:

- Derivatization : Modify the benzyl group (e.g., para-substituted aryl) or replace the dione with lactam analogues. Synthesize derivatives via Suzuki coupling or reductive amination .

- Biological assays : Screen for enzyme inhibition (e.g., glycosidases) using fluorogenic substrates. Compare IC values against parent compound .

Q. What strategies resolve contradictory data in spectroscopic characterization (e.g., NMR signal overlap)?

Methodological Answer:

- 2D NMR : Employ H-C HSQC/HMBC to assign overlapping proton signals (e.g., diastereotopic protons near the dione).

- Variable-temperature NMR : Reduce signal broadening caused by conformational exchange in solution .

Q. How can computational modeling predict the compound’s reactivity or supramolecular interactions?

Methodological Answer:

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.